(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
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Overview
Description
(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is a compound of interest in various fields of scientific research. This compound features a piperidinone ring substituted with an amino group and a pyrazolyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the piperidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and pyrazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The amino and pyrazolyl groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one: is similar to other piperidinone derivatives with different substituents.
Pyrazolyl-substituted piperidines: Compounds with similar pyrazolyl groups but different ring structures.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5S)-5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-6(4-11-13)9-7(10)2-3-8(14)12-9/h4-5,7,9H,2-3,10H2,1H3,(H,12,14)/t7-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGVCIKWTUKRDV-JAVCKPHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2[C@H](CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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